molecular formula C21H25NO3 B1248844 2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid CAS No. 1147011-84-4

2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid

Cat. No.: B1248844
CAS No.: 1147011-84-4
M. Wt: 339.4 g/mol
InChI Key: UEBBYLJZCHTLEG-UTKZUKDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ORG-25935, also known as SCH-900435, is a synthetic drug developed by Organon International. It acts as a selective inhibitor of the glycine transporter GlyT-1. This compound has been primarily studied for its potential antipsychotic properties and its ability to counteract the effects of the dissociative drug ketamine .

Preparation Methods

The synthesis of ORG-25935 involves several steps, starting with the preparation of the key intermediate, 2-[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino acetic acid. The synthetic route includes the following steps:

Chemical Reactions Analysis

ORG-25935 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

ORG-25935 has been studied for various scientific research applications, including:

    Chemistry: It is used as a model compound to study the inhibition of glycine transporters.

    Biology: It is used to study the role of glycine transporters in various biological processes.

    Medicine: It has been studied for its potential use in treating alcohol use disorder, schizophrenia, and panic disorder.

    Industry: It is used in the development of new drugs targeting glycine transporters.

Mechanism of Action

ORG-25935 acts as a selective inhibitor of the glycine transporter GlyT-1. By inhibiting GlyT-1, it increases the levels of glycine in the synaptic cleft, which in turn enhances the activation of NMDA receptors. This mechanism is thought to be responsible for its antipsychotic and neuroprotective effects .

Comparison with Similar Compounds

ORG-25935 is unique in its selective inhibition of GlyT-1. Similar compounds include:

ORG-25935 stands out due to its high selectivity and potency as a GlyT-1 inhibitor, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

CAS No.

1147011-84-4

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid

InChI

InChI=1S/C21H25NO3/c1-22(14-20(23)24)13-17-9-8-16-12-18(25-2)10-11-19(16)21(17)15-6-4-3-5-7-15/h3-7,10-12,17,21H,8-9,13-14H2,1-2H3,(H,23,24)/t17-,21+/m1/s1

InChI Key

UEBBYLJZCHTLEG-UTKZUKDTSA-N

SMILES

CN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O

Isomeric SMILES

CN(C[C@H]1CCC2=C([C@H]1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O

Canonical SMILES

CN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O

Key on ui other cas no.

1147011-84-4

Synonyms

cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid hydrochloride
N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid
Org 25935
Org-25935
Org25935
SCH 900435

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid
Reactant of Route 2
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid
Reactant of Route 3
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid
Reactant of Route 4
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid
Reactant of Route 5
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.